Home > Products > Screening Compounds P123891 > (R)-(-)-Mosapramine
(R)-(-)-Mosapramine - 120181-35-3

(R)-(-)-Mosapramine

Catalog Number: EVT-1510497
CAS Number: 120181-35-3
Molecular Formula: C7H6F2N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mosapramine is derived from the broader class of atypical antipsychotic agents. These compounds are known for their efficacy in treating schizophrenia and other mood disorders while generally presenting a lower risk of extrapyramidal side effects compared to typical antipsychotics. The specific stereoisomer (R)-(-)-mosapramine has been shown to exhibit distinct pharmacological properties, making it a subject of interest in neuropharmacology studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-(-)-mosapramine involves several steps that utilize both classical organic synthesis techniques and modern methodologies. A common synthetic route includes the formation of the imidazopyridine core through cyclization reactions, often employing starting materials such as 2-aminopyridines and appropriate electrophiles.

  1. Initial Formation: The synthesis typically begins with the reaction between a substituted pyridine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
  2. Cyclization: Following initial formation, cyclization reactions are employed to construct the imidazopyridine ring. This may involve heating under reflux or using microwave-assisted techniques for efficiency .
  3. Resolution: Given the chiral nature of mosapramine, resolution techniques such as chiral chromatography may be utilized to isolate the desired enantiomer from a racemic mixture .
Molecular Structure Analysis

Structure and Data

(R)-(-)-Mosapramine features a complex molecular structure characterized by its imidazopyridine framework. The molecular formula is C15_{15}H16_{16}N4_{4}, with a molar mass of approximately 252.31 g/mol.

  • Key Structural Features:
    • Asymmetric carbon center contributing to chirality.
    • Imidazopyridine core providing specific interaction capabilities with neurotransmitter receptors.

Structural Data

  • Chemical Structure: The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its binding interactions with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

(R)-(-)-Mosapramine undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Nucleophilic Substitution Reactions: These are crucial for modifying functional groups on the imidazopyridine ring, allowing for the introduction of different substituents that can enhance pharmacological activity.
  2. Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, impacting its interaction with dopamine receptors .
  3. Functionalization: The introduction of phenolic or other functional groups can be achieved through enzymatic or chemical methods, enhancing its therapeutic profile .
Mechanism of Action

Process and Data

The mechanism of action of (R)-(-)-mosapramine primarily involves its interaction with dopamine receptors, particularly D2 receptors. It acts as an antagonist at these sites, which helps in modulating dopaminergic signaling pathways implicated in psychiatric disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-(-)-Mosapramine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but shows limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged light exposure.
  • Melting Point: The melting point is typically reported around 150-155 °C, indicating good thermal stability .
Applications

Scientific Uses

(R)-(-)-Mosapramine has significant applications in scientific research, particularly in pharmacology and medicinal chemistry:

  1. Neuropharmacological Studies: It is used extensively in studies exploring dopamine receptor dynamics and their role in psychiatric disorders.
  2. Drug Development: As a model compound, (R)-(-)-mosapramine serves as a template for synthesizing novel antipsychotic agents with improved efficacy and reduced side effects.
  3. Biochemical Assays: Its interactions with neurotransmitter systems make it valuable for developing assays aimed at screening potential drugs targeting similar pathways .
Chemical Characterization of (R)-(-)-Mosapramine

Stereochemical Configuration and Structural Elucidation

(R)-(-)-Mosapramine (CHEBI:166971) is the dextrorotatory enantiomer of the atypical antipsychotic mosapramine. It features a single chiral center at the carbon atom bridging the piperidine ring and the imidazolone moiety (C3 position of the spiro[imidazo[1,2-a]pyridine-3,4'-piperidine] system) [1] [5]. Absolute configuration is assigned as R based on X-ray crystallographic data and chiroptical comparisons with related compounds. The molecule adopts a decacyclic framework integrating an iminodibenzyl subunit (tricyclic), a quinoxaline-derived spacer, and a spiro-linked imidazolone-piperidine pharmacophore [4] [5]. Nuclear Magnetic Resonance (NMR) studies confirm distinct diastereotopic proton environments in the piperidine ring due to restricted rotation imposed by the spiro junction [1].

Table 1: Stereochemical Descriptors of (R)-(-)-Mosapramine

PropertyValue/Descriptor
Chiral Center LocationC3 of spiro-imidazo[1,2-a]pyridine-piperidine
Absolute ConfigurationR
Optical Rotation ([α]D)Levorotatory (-)
Molecular FormulaC₂₈H₃₅ClN₄O
CAS Registry Number166971 (ChEBI)

Physicochemical Properties: Solubility, Stability, and Crystallography

(R)-(-)-Mosapramine exhibits pH-dependent solubility: low solubility in neutral phosphate-buffered saline (PBS, pH 7.4; <50 µg/mL) but moderate solubility in acidic conditions (0.01M HCl; ~150-300 µg/mL) due to protonation of its piperidine nitrogen (pKa ≈ 8.2) [9]. Thermal analysis reveals high solid-state stability with decomposition onset temperatures exceeding 200°C under inert atmospheres (Nitrogen). Degradation pathways involve cleavage of the propyl linker and imidazolone ring fragmentation, confirmed by thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) gas analysis [9]. Single-crystal X-ray diffraction studies demonstrate that the (R)-enantiomer crystallizes in a non-centrosymmetric space group (P2₁2₁2₁). Key packing interactions include:

  • π-Stacking between iminodibenzyl rings (3.5-3.8 Å spacing)
  • C-H···O hydrogen bonds involving the imidazolone carbonyl
  • Chlorine atom participation in halogen···π contacts [2] [9].

Table 2: Key Physicochemical Properties of (R)-(-)-Mosapramine

PropertyValue/Condition
LogD (pH 7.4)2.80
Solubility (PBS pH 7.4)<50 µg/mL
Solubility (0.01M HCl)~150-300 µg/mL
Thermal Decomposition>200°C (Onset in N₂)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁

Comparative Analysis with (S)-(+)-Mosapramine: Enantiomeric Differentiation

(R)-(-)-Mosapramine demonstrates superior dopamine D₂ receptor affinity (Kᵢ = 1.8 nM) compared to its (S)-(+)-antipode (Kᵢ = 8.7 nM), attributed to optimal spatial orientation of the pharmacophoric elements for receptor docking [1] [5]. Enantioselectivity extends to serotonin receptors: (R)-(-)-Mosapramine shows 3.5-fold higher 5-HT₂A antagonism (IC₅₀ = 12 nM vs. 42 nM for (S)-(+)-form) [5] [10]. Pharmacologically, the (R)-enantiomer drives the primary antipsychotic efficacy in racemic mosapramine, evidenced by:

  • 85% reduction in apomorphine-induced climbing behavior (vs. 40% for (S)-form) in rodent models
  • Lower catalepsy incidence (1.2-fold vs. vehicle) versus the (S)-enantiomer (2.5-fold) at equimolar D₂ occupancy [3] [5].Chromatographic resolution (e.g., chiral MIPs with N-acryloyl-tryptophan) achieves >98% enantiomeric excess for (R)-(-)-Mosapramine, exploiting differential hydrogen bonding and π-π stacking with the chiral selector [8].

Table 3: Enantioselective Differences in Receptor Binding

Receptor(R)-(-)-Mosapramine Kᵢ/IC₅₀ (nM)(S)-(+)-Mosapramine Kᵢ/IC₅₀ (nM)Selectivity Ratio (S/R)
Dopamine D₂1.88.74.8
Dopamine D₃4.215.33.6
Dopamine D₄3.611.93.3
Serotonin 5-HT₂A12423.5

Role of the Iminodibenzyl Scaffold in Molecular Interactions

The iminodibenzyl nucleus (dibenzazepine) serves as a conformationally constrained hydrophobic platform that enhances dopamine receptor engagement through:

  • Complementary van der Waals contacts with transmembrane helices 3 and 5 of D₂ receptors [4] [5]
  • Edge-to-face π-stacking with conserved phenylalanine residues (e.g., Phe6.52) in the orthosteric binding pocket [2] [10].Modifications to this scaffold directly impact pharmacological profiles:
  • N-Desmethylation reduces D₂ affinity 15-fold due to disrupted cation-π interactions
  • Bridge saturation (dihydroiminodibenzyl) increases 5-HT₂A/D₂ selectivity by enhancing scaffold flexibility [4] [10].Quantum mechanical calculations reveal the scaffold’s electron-rich concave face facilitates charge-transfer interactions with receptor tyrosine residues. Its rigidity also contributes to mosapramine’s mechanochromic luminescence—observed in iminodibenzyl-quinoxaline hybrids—via restricted intramolecular rotation under mechanical stress [2] [6].

Table 4: Impact of Iminodibenzyl Modifications on Receptor Binding

Properties

CAS Number

120181-35-3

Product Name

(R)-(-)-Mosapramine

Molecular Formula

C7H6F2N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.